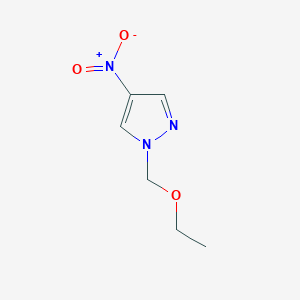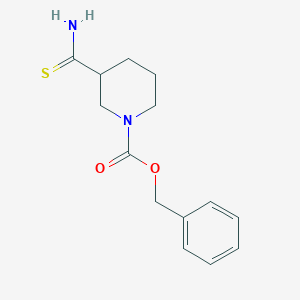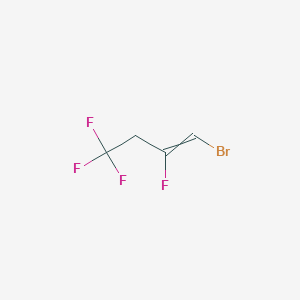
1-Benzyl-4-(5-bromo-3-methyl-2-pyridinyl)-piperazine
Descripción general
Descripción
1-Benzyl-4-(5-bromo-3-methyl-2-pyridinyl)-piperazine (BBMP) is a piperazine derivative that has been widely used in scientific research for its unique properties. It has been used in a variety of applications, including as a potential therapeutic agent, an inhibitor of enzymes, and a ligand for receptors. BBMP has a wide range of biochemical and physiological effects and has been studied in both in vitro and in vivo systems.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
Piperazine derivatives have been identified as potent antibacterial and antifungal agents. Studies have shown that certain piperazinyl linked compounds, including those with benzyl substituents, exhibit enhanced antimicrobial activities against a variety of drug-resistant pathogenic bacterial strains. This makes them valuable candidates for the development of new antibiotics and antifungals to combat resistant infections (Shroff et al., 2022).
Vasodilation Properties
The modification of piperazine derivatives has led to compounds with significant vasodilation properties. For instance, certain 3-pyridinecarboxylates have shown considerable potency in vasodilation, which is essential for the development of cardiovascular drugs, including those that can manage conditions such as hypertension and angina (Girgis et al., 2008).
Neuroprotective and Cognitive Effects
Some piperazine derivatives have been investigated for their neuroprotective and cognitive-enhancing effects. Research on specific benzyl-substituted piperazine compounds has demonstrated potential in facilitating learning and memory, suggesting their application in treating cognitive disorders such as Alzheimer's disease and other forms of dementia (Li Ming-zhu, 2012).
Antineoplastic Properties
Piperazine derivatives also exhibit antineoplastic (anti-cancer) properties. Certain compounds have been tested for their efficacy in inhibiting cell proliferation and inducing erythroid differentiation in leukemia cell lines, providing a foundation for the development of novel cancer therapies (Saab et al., 2013).
Antidepressant and Antipsychotic Potential
The structural modification of piperazine cores has been explored in the search for new antidepressant and antipsychotic drugs. These compounds have shown promising results in preclinical models, demonstrating the potential for the development of treatments for mood and psychotic disorders (Hvenegaard et al., 2012).
Propiedades
IUPAC Name |
1-benzyl-4-(5-bromo-3-methylpyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3/c1-14-11-16(18)12-19-17(14)21-9-7-20(8-10-21)13-15-5-3-2-4-6-15/h2-6,11-12H,7-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUUQLORYBONSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCN(CC2)CC3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301187959 | |
| Record name | 1-(5-Bromo-3-methyl-2-pyridinyl)-4-(phenylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301187959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220030-59-0 | |
| Record name | 1-(5-Bromo-3-methyl-2-pyridinyl)-4-(phenylmethyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220030-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-3-methyl-2-pyridinyl)-4-(phenylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301187959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide](/img/structure/B1440970.png)


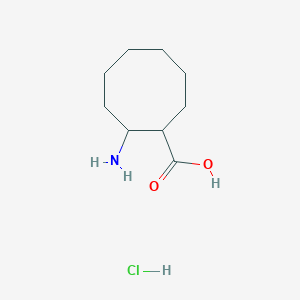

![5-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440981.png)
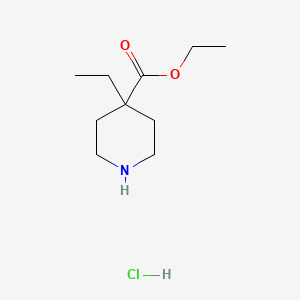
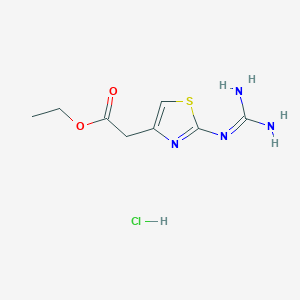
![Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate hydrochloride](/img/structure/B1440985.png)
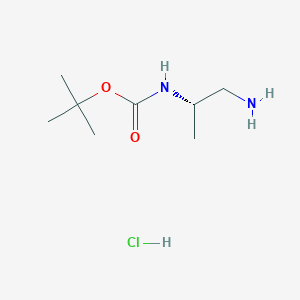
![dimethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1440989.png)
